molecular formula C29H17BrO B8268320 9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]

9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]

Cat. No.: B8268320
M. Wt: 461.3 g/mol
InChI Key: YDAUWBRZZVPWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

9-Bromospiro[benzo[c]fluorene-7,9’-xanthene] can be compared with similar compounds such as:

Biological Activity

9-Bromospiro[benzo[c]fluorene-7,9'-xanthene] is a complex organic compound notable for its unique spiro structure, which integrates elements of both benzo[c]fluorene and xanthene. With a molecular formula of C29H17BrO and a molecular weight of approximately 461.35 g/mol, this compound has attracted interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of 9-Bromospiro[benzo[c]fluorene-7,9'-xanthene] contribute to its reactivity and biological interactions. The presence of a bromine atom at the 9-position enhances its chemical properties, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC29H17BrO
Molecular Weight461.35 g/mol
CAS Number2192306-77-5

Biological Activity Overview

Research on the biological activity of 9-Bromospiro[benzo[c]fluorene-7,9'-xanthene] is still in its early stages. However, preliminary studies suggest that compounds with similar structural features may exhibit significant biological activities, including anti-cancer properties and interactions with various biological molecules such as enzymes and receptors.

Potential Applications

  • Anti-Cancer Activity : Compounds with similar structures have been investigated for their anti-cancer effects, indicating that 9-Bromospiro[benzo[c]fluorene-7,9'-xanthene] may also possess such properties.
  • Enzyme Interaction : The compound's unique structure suggests potential interactions with enzymes, which could be pivotal in drug design and development.
  • Receptor Modulation : Its ability to interact with receptors may lead to therapeutic applications in various diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds similar to 9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]:

Compound NameStructural FeaturesUnique Aspects
Spiro[benzo[c]fluorene-7,9'-xanthene]Lacks bromine substitutionMay have different electronic properties
9-Chlorospiro[benzo[c]fluorene-7,9'-xanthene]Chlorine instead of bromineDifferent reactivity patterns
9-Methoxyspiro[benzo[c]fluorene-7,9'-xanthene]Methoxy group at the 9-positionPotentially enhanced solubility

These comparisons highlight the diversity within this class of molecules while emphasizing the unique reactivity and potential applications of 9-Bromospiro[benzo[c]fluorene-7,9'-xanthene].

The mechanism by which 9-Bromospiro[benzo[c]fluorene-7,9'-xanthene] exerts its biological effects is not fully elucidated but likely involves:

  • Binding to Biological Targets : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Interaction with Nucleic Acids : Similar compounds have shown the ability to interact with DNA or RNA, suggesting a potential for influencing genetic expression or cellular pathways.

Properties

IUPAC Name

9-bromospiro[benzo[c]fluorene-7,9'-xanthene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H17BrO/c30-19-14-15-21-25(17-19)29(24-16-13-18-7-1-2-8-20(18)28(21)24)22-9-3-5-11-26(22)31-27-12-6-4-10-23(27)29/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAUWBRZZVPWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C35C6=CC=CC=C6OC7=CC=CC=C57)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.